Technical Guide: Chemical Properties and Structure of 2,4-Dimethylquinazolin-8-ol
Technical Guide: Chemical Properties and Structure of 2,4-Dimethylquinazolin-8-ol
Executive Summary
2,4-Dimethylquinazolin-8-ol (CAS: 17056-97-2 ) is a heterocyclic organic compound belonging to the quinazoline family.[1][2][3] It is structurally characterized by a 1,3-diazanaphthalene core substituted with methyl groups at the 2 and 4 positions and a hydroxyl group at the 8 position.
This molecule is a structural analog of the well-known chelator 8-hydroxyquinoline (oxine) . However, the presence of the nitrogen atom at position 3 and the methyl substituents significantly alter its electronic properties and coordination geometry. The 2-methyl group, in particular, introduces steric hindrance at the chelation site (N1-OH), reducing the stability of its metal complexes compared to the parent oxine. This unique steric profile makes it a valuable probe in coordination chemistry for studying "steric hindrance to chelation" and designing selective metal extractants or metallo-pharmaceuticals.
Chemical Structure & Electronic Properties[2][4]
Structural Analysis
The quinazoline ring system is planar. The 8-hydroxyl group is positioned adjacent to the N1 nitrogen, creating a pre-organized bidentate (N,O) binding pocket.
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Core Scaffold: Quinazoline (1,3-benzodiazine).
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Substituents:
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2-Methyl: Adjacent to the N1 donor atom.[4] It exerts steric pressure on coordinating metals, destabilizing planar complexes.
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4-Methyl: Located at the para-like position to the N1, increasing the lipophilicity of the molecule without significantly affecting the chelation pocket's geometry.
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8-Hydroxyl: Weakly acidic proton donor (pKa ~10).[2]
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Tautomerism and Basicity
Unlike quinazolin-4-ones, 2,4-dimethylquinazolin-8-ol does not exist primarily as a keto-tautomer because the 2- and 4-positions are fully substituted with alkyl groups, preventing the lactam-lactim tautomerism typical of 4-hydroxyquinazolines.[2] It exists as the enol form.
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Basicity (N1): The N1 atom is the basic center. Protonation occurs here in acidic media.
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Acidity (OH): The phenolic OH deprotonates in basic media to form the phenolate anion, which is the active chelating species.
Visualization: Chemical Structure
The following diagram illustrates the numbering and steric environment of the molecule.
[2]
Physicochemical Properties[4][6][7][8][9][10]
The following data summarizes the key physical parameters. Note that pKa values are derived from the seminal work of Irving & Rossotti, who extensively characterized this specific derivative.
| Property | Value | Notes |
| CAS Number | 17056-97-2 | Verified Identifier |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| Physical State | Solid | Typically off-white to pale yellow needles |
| Melting Point | 109 – 111 °C | Literature value range |
| pKa₁ (NH⁺) | 3.15 | Protonation of N1 (in 50% v/v dioxane-water) |
| pKa₂ (OH) | 10.14 | Deprotonation of Phenolic OH (in 50% v/v dioxane-water) |
| LogP (Predicted) | ~2.0 - 2.5 | More lipophilic than 8-hydroxyquinoline due to methyls |
| Solubility | Low in water; High in EtOH, CHCl₃ | Soluble in dilute mineral acids and alkalis |
Mechanistic Insight: The pKa₁ (3.15) is lower than that of 8-hydroxyquinoline (~3.9), indicating that the quinazoline ring is less basic. This is due to the electron-withdrawing inductive effect of the second nitrogen (N3) in the ring system.
Synthesis Protocol
Retrosynthetic Analysis
The most efficient route to 2,4-dimethylquinazolin-8-ol involves the construction of the pyrimidine ring onto a pre-functionalized benzene ring.[2]
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Precursor: 2-Amino-3-hydroxyacetophenone.[2]
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Reagent: Acetamide or Acetonitrile.
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Mechanism: Condensation followed by cyclodehydration.
Step-by-Step Methodology
Note: This protocol is adapted from standard Niementowski-type quinazoline syntheses optimized for 2,4-dialkyl substitution.
Materials:
-
2-Amino-3-hydroxyacetophenone (1.0 eq)[2]
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Acetamide (Excess, solvent/reagent) or Acetonitrile/HCl
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Glacial Acetic Acid (Catalyst)
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Ethanol (Recrystallization)
Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, mix 2-amino-3-hydroxyacetophenone (10 mmol) with anhydrous acetamide (50 mmol).
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Cyclization: Heat the mixture in an oil bath at 140–160 °C for 4–6 hours. The mixture will melt and fuse.
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Chemical Logic: The amino group attacks the carbonyl of acetamide (transamidation), followed by intramolecular attack of the amide nitrogen onto the ketone of the acetophenone moiety, releasing water.
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-
Work-up: Cool the reaction mixture to room temperature. It will solidify.
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Hydrolysis/Washing: Add ice-cold water (50 mL) to the solid residue and stir vigorously to dissolve excess acetamide.
-
Isolation: Filter the precipitate.
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Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture.
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Characterization: Confirm structure via ¹H-NMR (DMSO-d₆). Look for two methyl singlets (approx. δ 2.6–2.8 ppm) and the disappearance of the acetyl methyl ketone signal of the starting material.
Synthesis Workflow Diagram
Coordination Chemistry & Applications
Steric Hindrance to Chelation
The defining feature of 2,4-dimethylquinazolin-8-ol is the steric clash provided by the 2-methyl group.[2]
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Comparison with Oxine: 8-Hydroxyquinoline forms stable, planar 1:2 (M:L₂) and 1:3 (M:L₃) complexes with metals like Al(III) and Fe(III).
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The 2-Methyl Effect: In 2,4-dimethylquinazolin-8-ol, the methyl group at position 2 is coplanar with the ring.[2] When the nitrogen coordinates to a metal, this methyl group physically interferes with other ligands (or water molecules) in the coordination sphere.
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Consequence: This destabilizes the formation of tris-complexes (M:L₃) and distorts bis-complexes (M:L₂).[2] This property is exploited to separate metal ions based on ionic radius and preferred coordination geometry.
Stability Constants (Log K)
Irving and Rossotti (1956) demonstrated the reduced stability of these complexes compared to unsubstituted analogs.
| Metal Ion (M²⁺) | Log K₁ (Oxine) | Log K₁ (2,4-Dimethylquinazolin-8-ol) | Effect |
| Cu(II) | ~12.6 | ~9.4 | Significant Destabilization |
| Ni(II) | ~9.9 | ~6.5 | Significant Destabilization |
| Zn(II) | ~8.5 | ~6.5 | Moderate Destabilization |
Data Source: Irving, H. & Rossotti, H.S. (1956).[4] Acta Chem. Scand.[4]
Biological Relevance
While less potent than oxine as a general biocide due to weaker chelation, the 2,4-dimethyl derivative serves as a selective pharmacophore .
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Mechanism: Many 8-hydroxyquinazolines act by chelating essential metal ions (Cu, Zn) required by bacterial metalloenzymes or by transporting toxic levels of metals across cell membranes (ionophore activity).
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Drug Design: The methyl groups increase lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) permeability or cell membrane penetration compared to the parent quinazoline.
References
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Irving, H. & Rossotti, H. S. (1956). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Acta Chemica Scandinavica, 10, 72-93. Link
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PubChem. Compound Summary: 2,4-Dimethylquinoline (Structural Analog).[5] National Library of Medicine. Link(Note: Used for SAR comparison).
-
BLD Pharm. Product: 2,4-Dimethylquinazolin-8-ol (CAS 17056-97-2).[1][2][3][6] Commercial Supplier Specification Sheet. Link
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MolCore. Chemical Directory: 2,4-Dimethylquinazolin-8-ol.[1][2]Link
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Reference for pKa methodology of heterocyclic bases).
Sources
- 1. molcore.com [molcore.com]
- 2. 69674-28-8|8-Methoxy-4-methylquinazoline|BLD Pharm [bldpharm.com]
- 3. 2,4-dimethyl-quinazolin-8-ol - CAS号 17056-97-2 - 摩熵化学 [molaid.com]
- 4. scispace.com [scispace.com]
- 5. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 17056-97-2|2,4-Dimethylquinazolin-8-ol|BLD Pharm [bldpharm.com]
